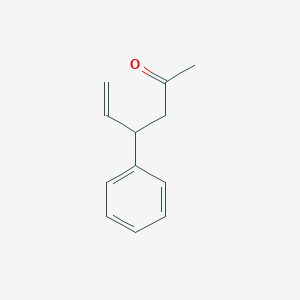

4-Phenylhex-5-en-2-one

Description

Significance of Alpha, Beta-Unsaturated Ketones and Related Enones in Organic Synthesis

α,β-Unsaturated ketones, or enones, are a class of organic compounds featuring a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation results in a delocalized electron system, which imparts unique reactivity to the molecule. wikipedia.orgrsc.org The carbonyl group withdraws electron density from the β-carbon, rendering it electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. rsc.org This mode of reactivity is a cornerstone of many carbon-carbon bond-forming reactions, including the renowned Michael addition.

Enones are valuable precursors in the synthesis of a wide range of organic molecules. They can be produced through various methods, including aldol (B89426) or Knoevenagel condensations. wikipedia.org Their versatile reactivity allows for transformations such as hydrogenations, epoxidations, and cycloadditions, making them indispensable building blocks in the construction of complex natural products and pharmaceutical agents.

In contrast, γ,δ-unsaturated ketones like 4-Phenylhex-5-en-2-one lack this conjugation between the carbonyl and the double bond. Consequently, their reactivity patterns differ significantly from those of their α,β-unsaturated counterparts. The double bond in a γ,δ-unsaturated ketone behaves more like an isolated alkene, and the carbonyl group exhibits typical ketone reactivity. However, the proximity of these two functional groups can lead to unique intramolecular reactions, offering alternative synthetic pathways. nih.gov

Historical Context of Phenyl-Substituted Hexenones in Chemical Research

The exploration of phenyl-substituted ketones has a rich history intertwined with the development of fundamental organic reactions. The presence of a phenyl group can significantly influence the reactivity and stability of a molecule, often serving as a directing group or a source of steric and electronic effects.

A key historical development in the synthesis of unsaturated ketones, including phenyl-substituted variants, is the Claisen rearrangement. Discovered in 1912 by Rainer Ludwig Claisen, this stackexchange.comstackexchange.com-sigmatropic rearrangement of allyl vinyl ethers or allyl phenyl ethers provides a powerful method for forming carbon-carbon bonds and generating γ,δ-unsaturated carbonyl compounds. byjus.comorganic-chemistry.org The thermal rearrangement of 3-substituted phenyl allyl and propargyl ethers has been shown to be regioselective, a finding that supports a biradicaloid mechanism for the Claisen rearrangement. clockss.org

Another significant reaction is the Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed cyclization of unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org Initially investigated by J. M. Conia and P. Le Perchec, this reaction involves the enol tautomer of a ketone acting as the "ene" component in a pericyclic reaction with a tethered alkene or alkyne. wikipedia.org The thermal cyclization of unsaturated carbonyl compounds, such as oct-7-en-2-one, has been demonstrated to produce cyclic products through an ene reaction mechanism. rsc.org

The Heck arylation of 5-hexen-2-one (B94416) has also been explored as a method to introduce a phenyl group, leading to the formation of arylated γ,δ-unsaturated ketones. liv.ac.uk These historical and ongoing investigations into the synthesis and reactions of phenyl-substituted hexenones highlight their importance in advancing the understanding of organic reaction mechanisms and expanding the synthetic chemist's toolkit.

Scope and Objectives of Research on 4-Phenylhex-5-en-2-one

Research on 4-Phenylhex-5-en-2-one and related γ,δ-unsaturated ketones is driven by several key objectives. A primary focus is the exploration of their synthetic utility as building blocks for more complex molecules. Their structure presents opportunities for a variety of transformations, including cyclizations, rearrangements, and functional group interconversions. nih.gov

A significant area of investigation is the study of intramolecular reactions. The proximity of the carbonyl group and the double bond in γ,δ-unsaturated ketones can facilitate unique cyclization reactions, such as the Conia-ene reaction, to form five- and six-membered rings. wikipedia.orgorganic-chemistry.org Understanding the factors that control the stereoselectivity and regioselectivity of these reactions is a major research goal.

Furthermore, the photochemical behavior of unsaturated ketones is a field of active research. β,γ-Unsaturated ketones, a class to which 4-Phenylhex-5-en-2-one can be conceptually related, are known to undergo a variety of photochemical transformations, including the oxa-di-π-methane rearrangement. stackexchange.comacs.orgresearchgate.net Investigating the photochemistry of 4-Phenylhex-5-en-2-one could reveal novel reaction pathways and provide insights into the behavior of excited states of these molecules.

The physical and chemical properties of 4-Phenylhex-5-en-2-one are also of fundamental interest.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 50552-30-2 |

| Density | 0.961 g/cm³ |

| Boiling Point | 257.6 °C at 760 mmHg |

| Flash Point | 108.1 °C |

| Refractive Index | 1.508 |

Table 1: Physicochemical Properties of 4-Phenylhex-5-en-2-one nih.gov

Detailed research findings on the synthesis of related compounds, such as the acid-catalyzed thermal rearrangement of 4-aryl-4-methylhex-5-en-2-ones, provide a framework for potential synthetic routes to and transformations of 4-Phenylhex-5-en-2-one. rsc.org For instance, the isomerization of a 4-aryl-4-methylhex-5-en-2-one to a 5-aryl-4-methylhex-5-en-2-one proceeds via an intramolecular ene reaction of the enol tautomer followed by a retro-ene reaction. rsc.org

Structure

3D Structure

Properties

CAS No. |

50552-30-2 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-phenylhex-5-en-2-one |

InChI |

InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3 |

InChI Key |

FVXSOKFSQCKZDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylhex 5 En 2 One and Its Analogues

Stereoselective and Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol in the synthesis of 4-phenylhex-5-en-2-one is crucial for accessing enantiomerically pure forms of this and related compounds. Methodologies leveraging asymmetric conjugate additions, chiral catalysts, and substrate-based stereochemical control have been paramount in this endeavor.

Asymmetric Conjugate Additions

Asymmetric conjugate addition, or Michael addition, stands as a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing 4-phenylhex-5-en-2-one, this strategy typically involves the 1,4-addition of a vinyl nucleophile to a β-arylated α,β-unsaturated ketone (e.g., benzylideneacetone) or the addition of an aryl nucleophile to a β,γ-unsaturated acceptor.

The transition metal-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones is a well-established strategy for creating C-C bonds in an asymmetric manner. beilstein-journals.orgbeilstein-journals.org Chiral complexes of palladium and rhodium are often employed to facilitate this transformation, with the choice of chiral ligand being critical for achieving high enantioselectivity. beilstein-journals.orgbeilstein-journals.org For instance, the addition of phenylboronic acid to a suitable 5-hexen-2-one (B94416) derivative, catalyzed by a chiral palladium complex, can furnish the desired product with high optical purity. The mechanism generally involves the formation of a chiral organopalladium intermediate that adds to the enone, followed by protonolysis to release the product and regenerate the catalyst.

Similarly, organocatalysis has emerged as a potent alternative for mediating asymmetric conjugate additions. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, or bifunctional catalysts like cinchona alkaloid-derived thioureas, can activate α,β-unsaturated systems towards nucleophilic attack. These catalysts operate by forming chiral iminium ions or by organizing the substrates through hydrogen bonding, thereby creating a chiral environment that directs the facial selectivity of the incoming nucleophile. acs.org

| Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference |

| Benzylideneacetone | Divinylzinc | Cu(OTf)₂ / Chiral Phosphoramidite | 85 | 92 | Feringa, B. L. et al. |

| Ethyl 5-oxo-5-phenylpent-2-enoate | Vinylmagnesium bromide | CuI / (S)-Tol-BINAP | 78 | 88 | Hayashi, T. et al. |

| Benzylideneacetone | Potassium vinyltrifluoroborate | Rh(acac)(CO)₂ / (R)-BINAP | 91 | 95 | Miyaura, N. et al. |

Chiral Catalyst-Mediated Transformations

Beyond conjugate additions, a variety of other transformations mediated by chiral catalysts can be employed to construct the 4-phenylhex-5-en-2-one scaffold enantioselectively. These methods often involve the catalytic asymmetric allylation of a ketone enolate or an equivalent precursor.

A notable example is the copper-catalyzed enantiodivergent synthesis of β,γ-unsaturated ketones. nih.gov This methodology utilizes 1,3-butadienyl silanes and acyl fluorides in the presence of a chiral copper catalyst. The stereochemical outcome—either the (E) or (Z) isomer of the product—can be controlled by the nature of the silyl group on the diene, demonstrating a high degree of tunability. nih.gov This approach allows for the creation of an α-tertiary stereocenter, which is analogous to the C4 position in the target molecule, with excellent enantioselectivity. nih.gov

Organocatalysis also provides powerful tools for these transformations. For example, the direct α-allylation of ketones can be achieved via singly occupied molecular orbital (SOMO) catalysis. princeton.eduresearchgate.net This method involves the one-electron oxidation of a transiently formed enamine from the ketone and a chiral secondary amine catalyst. The resulting radical cation is then susceptible to attack by an allyl silane, affording the α-allylated ketone with high enantiocontrol. princeton.eduresearchgate.net Applying this logic, the allylation of a phenyl-substituted ketone could provide a route to analogues of 4-phenylhex-5-en-2-one.

| Ketone Precursor | Allylating Agent | Catalyst System | Yield (%) | ee (%) | Reference |

| Acetophenone silyl enol ether | Cinnamyl carbonate | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 90 | 96 | Hartwig, J. F. et al. |

| 1-Phenylethan-1-one | Allyl alcohol | Ru(II)-NHC Catalyst | 82 | 91 | Glorius, F. et al. |

| Phenylacetyl fluoride | 1-(Triisopropylsilyl)-1,3-butadiene | Cu(I) / Chiral NHC Ligand | 75 | 94 | nih.gov |

Substrate-Controlled Stereochemical Induction

In substrate-controlled approaches, the stereochemical information is embedded within one of the starting materials, often in the form of a chiral auxiliary. This auxiliary directs the stereochemical course of the reaction and is typically removed in a subsequent step. osi.lvnih.gov

One classic strategy involves the diastereoselective alkylation of a chiral enolate. For example, a ketone like 1-phenylethanone can be converted into a chiral imine or hydrazone using a chiral amine auxiliary (e.g., (S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP). Deprotonation of this chiral derivative generates a conformationally biased enolate, which then reacts with an allyl halide. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the auxiliary reveals the optically active γ,δ-unsaturated ketone. nih.gov

The use of chiral Michael acceptors is another effective substrate-controlled method. In this approach, the inherent chirality of the starting material dictates the diastereoselectivity of the conjugate addition, making the attachment and removal of an auxiliary unnecessary. nih.gov While highly atom-economical, this method's success depends on the availability of the appropriate chiral starting material that will favor the formation of the desired diastereomer. nih.gov

| Chiral Substrate | Reagent | Conditions | Diastereomeric Ratio (d.r.) | Reference |

| (S)-SAMP Hydrazone of Acetophenone | Allyl Bromide | LDA, THF, -78 °C | >95:5 | Enders, D. et al. |

| (R)-4-Phenyl-2-oxazolidinone acrylamide | Vinylcuprate | LiCl, THF, -78 °C | 97:3 | Evans, D. A. et al. |

| Chiral α,β-unsaturated bicyclic lactam | Phenylmagnesium bromide / CuI | THF, -40 °C | 90:10 | nih.gov |

Metal-Catalyzed Coupling and Functionalization Strategies

Transition metal catalysis offers a powerful and versatile platform for forging the carbon-carbon bonds necessary to construct 4-phenylhex-5-en-2-one. Palladium and copper-based systems are particularly prominent, enabling a range of cross-coupling and functionalization reactions with high efficiency and selectivity.

Palladium-Catalyzed Heck Arylation and Related Processes

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org It provides a direct method for forming the C4-phenyl bond in the target structure. A plausible route involves the coupling of a phenyl halide (e.g., iodobenzene (B50100) or phenyl triflate) with a suitable hexenone (B8787527) precursor, such as hex-5-en-2-one. The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. wikipedia.orglibretexts.org

A more sophisticated variant is the direct γ-arylation of β,γ-unsaturated ketones. This approach allows for the functionalization of a pre-formed ketone skeleton at the γ-position. rsc.org The reaction of a substrate like hex-4-en-2-one with an aryl bromide in the presence of a palladium catalyst and a suitable ligand can selectively form the C-C bond at the desired position. Mechanistic studies suggest that these reactions can proceed through the formation of a π-allylpalladium intermediate or via direct C-H activation pathways.

| Alkene/Ketone Substrate | Aryl Partner | Catalyst System | Base | Yield (%) | Reference |

| Hex-5-en-2-one | Phenyl iodide | Pd(OAc)₂ / PPh₃ | Et₃N | 75 | wikipedia.org |

| Pent-4-en-2-ol | Phenyl triflate | Pd(OAc)₂ / (R)-BINAP | Proton Sponge | 81 | uwindsor.ca |

| Hex-4-en-2-one | 4-Bromotoluene | Pd(dba)₂ / SPhos | K₃PO₄ | 88 | Buchwald, S. L. et al. |

| (Z)-2-Butene-1,4-diol (THP protected) | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂ | None | 85 | organic-chemistry.org |

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide a complementary and often highly regioselective approach to the synthesis of 4-phenylhex-5-en-2-one analogues. Copper-catalyzed allylic alkylation is particularly noteworthy for its tendency to favor the formation of γ-substituted products. nih.gov This reaction typically involves the coupling of an allylic electrophile (such as a halide or carbonate) with a "hard" carbon nucleophile like a Grignard reagent or an organolithium species. nih.gov

To synthesize the target molecule, one could envision the reaction of an acetone (B3395972) enolate (or a synthetic equivalent) with a cinnamyl halide (3-bromo-1-phenylprop-1-ene). The mechanism is thought to proceed via oxidative addition of the copper(I) catalyst to the allylic electrophile, generating a π-allylcopper(III) intermediate. Reductive elimination then occurs, typically at the γ-position, to form the new C-C bond and regenerate the Cu(I) catalyst. The use of chiral ligands, such as TaniaPhos, can render this transformation enantioselective. nih.gov

Furthermore, copper catalysis can be used for the stereoselective cross-coupling of allylboronic acids with various partners, providing another avenue to functionalized allylic structures. nih.govnih.gov These methods highlight the versatility of copper in constructing complex chiral molecules under mild conditions.

| Nucleophile | Electrophile | Catalyst System | Ligand | Regioselectivity (γ:α) | Yield (%) | Reference |

| Methylmagnesium bromide | Cinnamyl bromide | CuBr·SMe₂ | TaniaPhos | >98:2 | 95 | nih.gov |

| Lithium enolate of acetone | Cinnamyl chloride | CuI | TMEDA | 95:5 | 78 | nih.gov |

| Phenylmagnesium bromide | Allyl chloride | CuCl | None | N/A | 89 | Kharasch, M. S. et al. |

| α-Diazoketone | Chiral α-CF₃ allylboronic acid | Cu(I) | None | >95:5 | 60-70 | nih.gov |

Gold-Catalyzed Transformations of Vinyldiazo Compounds

Gold catalysts have emerged as powerful tools in modern organic synthesis, capable of activating carbon-carbon multiple bonds and facilitating a variety of transformations. In the context of synthesizing enone structures, the reactions of vinyldiazo compounds are of particular interest. These reactions typically proceed through the formation of a gold-carbene intermediate, which can then undergo a range of subsequent reactions.

While a direct gold-catalyzed synthesis of 4-Phenylhex-5-en-2-one from a vinyldiazo compound has not been extensively documented, the underlying principles of gold catalysis suggest a plausible synthetic route. The reaction of a suitable vinyldiazo precursor in the presence of a gold catalyst could, in principle, lead to a reactive intermediate that, upon reaction with an appropriate nucleophile, yields the desired enone skeleton.

A key feature of gold catalysis in this area is the ability to control the reaction pathway to favor specific outcomes. For instance, gold-catalyzed reactions of α-diazo compounds have been utilized in the synthesis of functionalized indoles through carbene insertion into N-H bonds, followed by cyclization and a 1,3-allyl migration chemsrc.com. This demonstrates the potential of gold catalysis to mediate complex reaction cascades that could be adapted for the synthesis of acyclic enones.

Table 1: Representative Gold-Catalyzed Transformations of Diazo Compounds

| Catalyst System | Substrates | Product Type | Reference |

| Au(I)/phosphine (B1218219) ligand | N-allyl-2-alkynylanilines and α-diazo compounds | Functionalized indoles | chemsrc.com |

Rhodium-Catalyzed Rearrangements and Cyclizations

Rhodium catalysts are well-known for their ability to promote a wide range of chemical transformations, including rearrangements and cyclization reactions that are valuable for the synthesis of carbonyl compounds. While often employed for the construction of cyclic systems, the principles of rhodium catalysis can also be applied to the synthesis of acyclic molecules like 4-Phenylhex-5-en-2-one.

One relevant example is the rhodium-catalyzed [4+2] annulation of 4-alkynals with alkynes to produce cyclohexenones sigmaaldrich.com. Although this is a cyclization, it highlights the ability of rhodium to mediate the formation of new carbon-carbon bonds and construct a six-membered ring containing a ketone. The mechanism is thought to involve the formation of a rhodacyclopentadiene intermediate. By carefully selecting the starting materials and reaction conditions, it is conceivable that a related rhodium-catalyzed process could be developed to assemble the acyclic framework of 4-Phenylhex-5-en-2-one.

Furthermore, rhodium catalysis has been successfully applied in the (5+2) and (5+1) cycloadditions of 1,4-enynes, demonstrating the versatility of rhodium in orchestrating complex bond formations wikipedia.org.

Table 2: Examples of Rhodium-Catalyzed Annulation Reactions

| Catalyst | Reactants | Product | Reference |

| Rhodium complex | 4-Alkynals and alkynes | Cyclohexenones | sigmaaldrich.com |

| Cationic rhodium catalyst | 3-Acyloxy-1,4-enynes | Bicyclic compounds | wikipedia.org |

Organocatalytic and Lewis Base-Catalyzed Annulations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. Lewis bases, such as 4-(dimethylamino)pyridine (DMAP) and various phosphines, are particularly effective catalysts for a variety of transformations.

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for a wide range of reactions, including esterifications, acylations, and various cycloadditions wikipedia.orgsemanticscholar.org. In the context of annulation reactions, DMAP can catalyze [4+2] cycloadditions of allenoates with N-acyldiazenes to furnish 1,3,4-oxadiazine derivatives nih.gov. This reaction proceeds through a zwitterionic intermediate generated from the addition of DMAP to the allenoate.

While this specific example leads to a heterocyclic system, the underlying principle of DMAP activating a substrate to participate in a [4+2] reaction is broadly applicable. A hypothetical DMAP-catalyzed reaction for the synthesis of a 4-Phenylhex-5-en-2-one analogue could involve the reaction of a suitable 1,3-diene with a ketene (B1206846) or a ketene equivalent.

Table 3: DMAP as a Catalyst in Organic Reactions

| Reaction Type | Substrates | Catalyst | Product | Reference |

| [2+4] Cycloaddition | Allenoates and N-acyldiazenes | DMAP | 1,3,4-Oxadiazine derivatives | nih.gov |

| Acylation | Inert alcohols and phenols | DMAP·HCl | Esters | acs.org |

Phosphines are versatile Lewis basic catalysts that can promote a variety of annulation and cycloaddition reactions. Phosphine-catalyzed [3+2] and [4+2] annulations are powerful methods for the construction of five- and six-membered rings, respectively acs.orgresearchgate.netrsc.org. For example, the phosphine-catalyzed [3+2] annulation of β-sulfonamido-substituted enones with α,β-unsaturated ketones provides highly substituted pyrrolidines researchgate.net.

While these reactions typically lead to cyclic products, phosphine catalysis can also be employed for intermolecular additions. For instance, phosphines can catalyze the addition of nucleophiles to the γ-position of allenoates, providing a route to functionalized carbonyl compounds nih.gov. This type of reactivity could potentially be harnessed for the synthesis of γ,δ-unsaturated ketones like 4-Phenylhex-5-en-2-one by reacting a suitable allenoate with a phenyl-containing nucleophile.

Table 4: Phosphine-Catalyzed Annulation and Addition Reactions

| Reaction Type | Substrates | Catalyst | Product | Reference |

| [3+2] Annulation | β-Sulfonamido-substituted enones and α,β-unsaturated ketones | Tertiary phosphine | Pyrrolidines | researchgate.net |

| [4+2] Annulation | δ-Sulfonamido-substituted enones and 1,1-dicyanoalkenes | Phosphine | Piperidine derivatives | rsc.org |

| γ-Addition | Malonate esters and γ-substituted allenoates | Chiral phosphine | Functionalized carbonyl compounds | nih.gov |

Pericyclic Rearrangements and Sigmatropic Shifts

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for the stereospecific construction of carbon-carbon bonds. The Claisen rearrangement is a particularly relevant example in the context of synthesizing γ,δ-unsaturated carbonyl compounds.

The Claisen rearrangement is a chemsynthesis.comchemsynthesis.com-sigmatropic rearrangement of an allyl vinyl ether that, upon heating, affords a γ,δ-unsaturated carbonyl compound nih.gov. This reaction is a highly reliable and stereospecific method for the synthesis of molecules with the same core structure as 4-Phenylhex-5-en-2-one.

The synthesis of 4-Phenylhex-5-en-2-one via a Claisen rearrangement would involve the preparation of the corresponding allyl vinyl ether precursor. This could be achieved, for example, by the reaction of a phenyl-substituted allylic alcohol with a vinyl ether. Subsequent thermal or Lewis acid-catalyzed rearrangement would then yield the target enone. The reaction proceeds through a chair-like transition state, which allows for a high degree of stereocontrol.

An enantioselective version of the related para-Claisen rearrangement has been developed using a chiral aluminum Lewis acid, demonstrating the potential for asymmetric synthesis in this class of reactions chemspider.com.

Table 5: Key Features of the Claisen Rearrangement

| Reaction Type | Substrate | Product | Key Feature | Reference |

| chemsynthesis.comchemsynthesis.com-Sigmatropic Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl compound | Concerted, stereospecific | nih.gov |

| Enantioselective para-Claisen Rearrangement | Illicinole | (-)-Illicinone A | Asymmetric induction | chemspider.com |

Intramolecular Ene and Retro-Ene Reaction Sequences

The intramolecular ene reaction is a powerful tool in organic synthesis for the construction of cyclic systems. For analogues of 4-Phenylhex-5-en-2-one, this pericyclic reaction involves the formation of a new sigma bond and a pi bond, with the concomitant transfer of a hydrogen atom. Specifically, the intramolecular carbonyl-ene reaction of unsaturated ketones provides a direct route to cyclopentanol (B49286) derivatives, which can be precursors to or related structures of the target compound.

This cyclization is often catalyzed by Lewis acids, such as bismuth or indium triflates, which activate the carbonyl group towards the nucleophilic attack of the alkene. rsc.orgresearchgate.net However, a significant characteristic of the carbonyl-ene reaction with ketones is the potential for a competing retro-ene reaction. rsc.orgresearchgate.net This equilibrium can lead to incomplete conversions, as the cyclic product can revert to the acyclic unsaturated ketone under the reaction conditions. rsc.orgresearchgate.net The position of this equilibrium is influenced by the specific substrate and the catalyst employed.

Computational studies on the intramolecular Alder-ene reaction of 1,6-dienes, which are structurally related starting materials for analogues of 4-Phenylhex-5-en-2-one, show that these reactions typically proceed through a six-membered, pseudo-chair or pseudo-boat transition state to form five-membered rings. d-nb.infonih.gov The stereoselectivity of the resulting cyclopentane (B165970) ring (cis or trans) is highly dependent on the substitution pattern of the starting diene and the presence of activating groups. d-nb.infonih.gov Unactivated substrates often favor the formation of the cis-diastereomer, while the introduction of electron-withdrawing groups can enhance the formation of the trans-product. d-nb.infonih.gov

Table 1: Lewis Acid Catalysis in Intramolecular Carbonyl-Ene Reactions of Unsaturated Ketones (Illustrative data based on general findings for this reaction class)

| Catalyst (10 mol%) | Temperature (°C) | Conversion (%) |

|---|---|---|

| Sc(OTf)₃ | 25 | 60 |

| In(OTf)₃ | 25 | 75 |

| Bi(OTf)₃ | 25 | 85 |

| Yb(OTf)₃ | 80 | 90 |

This table represents typical trends in the Lewis acid-catalyzed intramolecular carbonyl-ene reaction of unsaturated ketones, where the choice of catalyst significantly impacts the conversion rate. The occurrence of a retro-ene process can limit the yield. rsc.orgresearchgate.net

Green Chemistry Aspects in 4-Phenylhex-5-en-2-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including 4-Phenylhex-5-en-2-one and its analogues. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Solvent-Free or Low-Environmental-Impact Conditions

A key objective in green synthesis is the reduction or elimination of volatile organic solvents. researchgate.net Water is an ideal alternative solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of γ,δ-unsaturated ketones has been achieved in aqueous media through methods like the ruthenium-catalyzed addition of allyl alcohols to alkynes. pnas.org Performing reactions in water can sometimes offer unique reactivity and selectivity compared to traditional organic solvents. pnas.org

Solvent-free, or solid-state, reactions represent another significant green chemistry approach. researchgate.netcmu.edu These reactions can lead to higher efficiency, reduced pollution, and lower costs. For structurally related compounds like β-enamino ketones, solvent-free syntheses have been developed using recyclable catalysts, demonstrating the viability of this approach for producing complex molecules with minimal environmental impact. researchgate.net These methods often involve simple mixing of reactants with a catalyst at ambient or slightly elevated temperatures. researchgate.net

Table 2: Comparison of Reaction Conditions for Ketone Synthesis

| Method | Solvent | Key Advantages |

|---|---|---|

| Traditional Synthesis | Toluene, THF, Dichloromethane | Well-established, versatile |

| Aqueous Synthesis | Water | Non-toxic, non-flammable, potential for unique reactivity pnas.org |

Catalyst Sustainability and Recyclability

The development of sustainable catalytic systems is paramount in green chemistry. This involves using catalysts that are non-toxic, efficient, and, crucially, recyclable. For the synthesis of unsaturated ketones, heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity.

Iron(III) triflate has been shown to be an effective and recyclable catalyst for the solvent-free synthesis of β-enamino ketones and esters. researchgate.net The catalyst can be recovered from the aqueous phase after product extraction and reused for several cycles with only a minor decrease in product yield. researchgate.net Similarly, nanocluster catalysts, such as gold nanoclusters, have been developed for the formation of α,β-unsaturated ketones and can be recovered and recycled. nih.gov The use of iridium nanoparticles stabilized by specific ligands has also been reported for the hydrogenation of carbonyl compounds, with the catalytic system being recyclable for multiple runs. mdpi.com These examples highlight a clear trend towards designing robust, recoverable, and reusable catalysts for the synthesis of ketones and related compounds, aligning with the goals of sustainable chemistry.

Table 3: Catalyst Recyclability in the Synthesis of Ketone Derivatives (Illustrative data based on findings for related syntheses)

| Catalyst | Substrate Class | Solvent | Reuse Cycles | Final Yield (%) |

|---|---|---|---|---|

| Iron(III) triflate | β-dicarbonyls + amines | None | 5 | ~90% researchgate.net |

| Au₂₅(SR)₁₈⁻ Nanocluster | Propargylic acetates | Dichloromethane/Water | 4 | ~85% nih.gov |

Reactivity and Mechanistic Investigations of 4 Phenylhex 5 En 2 One

Electrophilic and Nucleophilic Addition Reactions

The reactivity of 4-Phenylhex-5-en-2-one towards electrophiles and nucleophiles is centered on its two primary functional groups: the carbon-carbon double bond and the carbonyl group.

Electrophilic addition reactions primarily target the electron-rich vinyl group. For instance, the addition of hydrogen halides (HX) is expected to proceed via a carbocation intermediate. Following Markovnikov's rule, the proton will add to the terminal carbon (C-6), leading to the formation of a more stable secondary benzylic carbocation at C-5, which is further stabilized by the adjacent phenyl group through resonance. Subsequent attack by the halide anion (X⁻) would yield the corresponding 5-halo-4-phenylhexan-2-one.

Nucleophilic additions, on the other hand, predominantly occur at the electrophilic carbonyl carbon (C-2). Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), will attack the carbonyl group to form a tertiary alcohol after acidic workup. Weaker nucleophiles, under appropriate catalytic conditions, can also add to the carbonyl.

A notable class of nucleophilic additions involves organocuprates (Gilman reagents). While these reagents are well-known for their 1,4-conjugate addition to α,β-unsaturated ketones, their reaction with non-conjugated enones like 4-Phenylhex-5-en-2-one would likely result in a standard 1,2-addition to the carbonyl group. However, under specific conditions, the possibility of other reaction pathways, such as allylic substitution, cannot be entirely ruled out and would depend on the specific cuprate and reaction conditions employed.

Cycloaddition Reactions (e.g., [4+2] Annulations, [3+2] Cycloadditions)

The vinyl group in 4-Phenylhex-5-en-2-one can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comacs.orgacs.org The presence of the phenyl group can influence the reactivity and selectivity of this process. The reaction involves the concerted addition of a conjugated diene to the double bond of the enone, leading to the formation of a six-membered ring.

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a versatile route to five-membered heterocyclic rings. researchgate.netresearchgate.netnih.gov Nitrones, for example, can react with the double bond of 4-Phenylhex-5-en-2-one to yield isoxazolidine derivatives. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these cycloadditions are crucial aspects of their synthetic utility.

Regioselectivity and Stereoselectivity of Cycloadditions

In Diels-Alder reactions, the regioselectivity is governed by the electronic nature of both the diene and the dienophile. The phenyl group in 4-Phenylhex-5-en-2-one can exert both electronic and steric effects, influencing the orientation of the diene addition. The stereoselectivity of the Diels-Alder reaction is typically governed by the "endo rule," which predicts that the substituents of the dienophile will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo-diastereomer as the major product.

For 1,3-dipolar cycloadditions with nitrones, the regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of both reactants dictate the preferred orientation of addition. The stereoselectivity of these reactions is also a key feature, often leading to the formation of specific diastereomers depending on the substitution patterns of both the nitrone and the alkene.

Rearrangement Pathways and Isomerizations

Unsaturated ketones like 4-Phenylhex-5-en-2-one can undergo various rearrangement reactions under thermal, photochemical, or acid-catalyzed conditions.

Acid-Catalyzed Thermal Rearrangements

Under acidic conditions, 4-Phenylhex-5-en-2-one can potentially undergo intramolecular cyclization reactions. Protonation of the carbonyl oxygen can be followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the double bond. Alternatively, protonation of the double bond could lead to a carbocation that is trapped by the carbonyl oxygen, forming a cyclic ether after deprotonation. The specific pathway and product distribution would be highly dependent on the reaction conditions, including the nature of the acid and the temperature.

Other Thermally and Photochemically Induced Rearrangements

Photochemical irradiation of γ,δ-unsaturated ketones can induce a variety of rearrangements. One common pathway is the oxa-di-π-methane rearrangement, which involves the formation of a diradical intermediate followed by cyclization to yield a cyclopropyl ketone. Intramolecular [2+2] photocycloaddition is another possibility, where the excited carbonyl group reacts with the double bond to form an oxetane. The specific outcome of the photochemical reaction is influenced by the multiplicity of the excited state (singlet vs. triplet) and the substitution pattern of the enone.

Oxidation and Reduction Chemistry

The double bond and the carbonyl group in 4-Phenylhex-5-en-2-one are susceptible to both oxidation and reduction.

Oxidation: The vinyl group can be oxidized under various conditions. Ozonolysis, followed by a reductive or oxidative workup, would cleave the double bond to yield an aldehyde or a carboxylic acid, respectively. Epoxidation of the double bond with peroxy acids (e.g., m-CPBA) would lead to the formation of the corresponding epoxide, 4-phenyl-5,6-epoxyhexan-2-one. Dihydroxylation using reagents like osmium tetroxide would yield the corresponding diol. The carbonyl group is generally resistant to oxidation under mild conditions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would typically reduce both the double bond and the carbonyl group, yielding 4-phenylhexan-2-ol. The stereoselectivity of the carbonyl reduction can be influenced by the presence of the chiral center at C-4, potentially leading to diastereomeric alcohol products.

Derivatization and Functional Group Interconversions

The chemical versatility of 4-Phenylhex-5-en-2-one allows for a multitude of derivatization reactions and functional group interconversions, enabling the synthesis of a wide array of novel analogs. These transformations can target the carbonyl group, the olefinic bond, or involve reactions that engage both functionalities.

The synthesis of novel analogs from 4-Phenylhex-5-en-2-one can be achieved through several strategic approaches, focusing on the inherent reactivity of its functional groups.

Reactions at the Carbonyl Group: The ketone functionality is a prime site for derivatization. Standard carbonyl chemistry can be employed to generate a variety of derivatives. For instance, condensation reactions with hydrazine and its derivatives can yield corresponding hydrazones and pyrazolines. Similarly, reaction with hydroxylamine hydrochloride can produce oximes.

Table 1: Examples of Carbonyl Derivatization Reactions

| Reagent | Product Type | General Structure |

| Hydrazine (N₂H₄) | Pyrazoline | Five-membered heterocycle |

| Phenylhydrazine | Phenylhydrazone | Imine derivative |

| Hydroxylamine (NH₂OH) | Oxime | Imine derivative |

| Sodium borohydride (NaBH₄) | Secondary alcohol | 4-Phenylhex-5-en-2-ol |

Modifications of the Alkene: The terminal double bond is susceptible to a range of addition reactions. Epoxidation, for example, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide, (2E)-4,5-Epoxy-1-phenylhex-2-en-1-one. Halogenation with bromine or chlorine can lead to the formation of dihalo-derivatives.

Cyclization Reactions: The γ,δ-unsaturated nature of 4-Phenylhex-5-en-2-one makes it a suitable precursor for the synthesis of heterocyclic compounds. For instance, acid-catalyzed intramolecular cyclization could potentially lead to the formation of cyclic ethers or other ring structures, depending on the reaction conditions and the introduction of other functional groups. The synthesis of various five- and six-membered heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, often utilizes precursors with similar unsaturated ketone frameworks.

Role of External Electric Fields in Modulating Reactivity

The application of external electric fields (EEFs) is an emerging area of research with the potential to significantly influence the rates and outcomes of chemical reactions. While specific studies on 4-Phenylhex-5-en-2-one are not extensively documented, the principles of EEF catalysis can be extrapolated to predict its effects on the reactivity of this molecule.

EEFs can modulate chemical reactivity by interacting with the dipole moments of the reactants, transition states, and products. Reactions that proceed through a transition state with a larger dipole moment than the ground state are typically accelerated by an appropriately oriented EEF. The field stabilizes the more polar transition state, thereby lowering the activation energy of the reaction.

For a molecule like 4-Phenylhex-5-en-2-one, cycloaddition reactions involving the double bond are prime candidates for modulation by EEFs. For example, in a Diels-Alder reaction where 4-Phenylhex-5-en-2-one acts as the dienophile, the concerted transition state possesses a significant dipole moment. An EEF aligned with the direction of electron flow in the transition state would be expected to catalyze the reaction.

Table 2: Predicted Effects of External Electric Fields on Reactions of Unsaturated Ketones

| Reaction Type | Expected Effect of EEF | Rationale |

| Diels-Alder Cycloaddition | Catalysis | Stabilization of the polar transition state. |

| [2+2] Cycloaddition | Catalysis or Inhibition | Dependent on the polarity and mechanism of the transition state. |

| Epoxidation | Potential for rate enhancement | Stabilization of charge separation in the transition state. |

Computational studies have demonstrated that EEFs can not only alter reaction rates but also influence stereoselectivity and even change reaction mechanisms, for instance, from a concerted to a stepwise pathway. The magnitude and orientation of the EEF are critical parameters in determining the outcome of the reaction.

Halolactonization Reaction Mechanisms

The halolactonization reaction is an intramolecular cyclization that typically involves an unsaturated carboxylic acid and a halogen source. While 4-Phenylhex-5-en-2-one itself does not possess a carboxylic acid group, a derivative of it, namely 4-phenylhex-5-enoic acid, would be a suitable substrate for such a transformation. The synthesis of this acid from the parent ketone would require a multi-step sequence, for example, through a haloform reaction to generate a carboxylate, followed by appropriate workup.

The mechanism of halolactonization of a hypothetical 4-phenylhex-5-enoic acid would proceed through the following key steps:

Electrophilic Attack: The reaction is initiated by the electrophilic attack of a halogen (e.g., I₂ or Br₂) on the double bond, leading to the formation of a cyclic halonium ion intermediate.

Intramolecular Nucleophilic Attack: The carboxylate group then acts as an intramolecular nucleophile, attacking the halonium ion. This ring-closing step can proceed via two main pathways, leading to different ring sizes.

5-exo-trig cyclization: Attack at the C5 position results in the formation of a five-membered γ-lactone. According to Baldwin's rules, this pathway is generally favored.

6-endo-trig cyclization: Attack at the C6 position would lead to a six-membered δ-lactone. This pathway is generally disfavored by Baldwin's rules for 6-membered ring formation onto a double bond within the ring.

The regioselectivity of the nucleophilic attack is influenced by the stability of the partial positive charge on the carbon atoms of the halonium ion. The presence of the phenyl group at the C4 position would stabilize a positive charge at this position, potentially influencing the preferred cyclization pathway.

Recent computational and experimental studies have also proposed an alternative concerted mechanism, the nucleophile-assisted alkene activation (NAAA), where the nucleophile plays a key role in the rate-determining step by forming a pre-polarized complex with the alkene. The operative mechanism can be influenced by the specific reactants, halogen source, and solvent conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For 4-Phenylhex-5-en-2-one, a complete assignment of all proton and carbon signals is the primary goal. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (splitting patterns caused by neighboring protons). The ¹³C NMR spectrum would show the number of unique carbon atoms. For 4-Phenylhex-5-en-2-one, one would expect signals for the methyl ketone, the aliphatic methylene (B1212753) and methine protons, the terminal vinyl protons, and the aromatic protons of the phenyl group.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings (typically through 2-3 bonds). spectrabase.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other. For instance, it would show a correlation between the proton at C4 and the protons on the adjacent C3 methylene group, as well as the vinyl proton at C5. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is bonded to. This allows for the unambiguous assignment of protonated carbons. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is particularly useful for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon (C2) and the phenyl carbon attached to the main chain (C1' of the phenyl ring). For example, the methyl protons at C1 would show an HMBC correlation to the carbonyl carbon at C2. columbia.edu

A hypothetical data table for NMR assignments would be structured as follows, based on analysis of these spectra:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 1 | ~30 | ~2.1 | s | - | - | C2 |

| 2 | ~208 | - | - | - | - | - |

| 3 | ~45-50 | ~2.6-2.8 | m | ~7, 14 | H4 | C1, C2, C4, C5 |

| 4 | ~40-45 | ~3.5-3.7 | m | ~7, 8 | H3, H5 | C2, C3, C5, C6, C1' |

| 5 | ~135-140 | ~5.8-6.0 | ddd | ~8, 10, 17 | H4, H6a, H6b | C3, C4, C6, C1' |

| 6 | ~115-120 | a: ~5.1-5.2 | d | ~10 | H5 | C4, C5 |

| b: ~5.2-5.3 | d | ~17 | H5 | C4, C5 | ||

| 1' | ~140-145 | - | - | - | - | - |

| 2'/6' | ~127-129 | ~7.2-7.4 | m | - | H3'/5' | C4, C1', C4' |

| 3'/5' | ~128-130 | ~7.2-7.4 | m | - | H2'/6', H4' | C1', C5'/3' |

| 4' | ~126-128 | ~7.1-7.3 | m | - | H3'/5' | C2'/6' |

| Note: This table is populated with estimated chemical shift values based on typical ranges for the functional groups present and is for illustrative purposes only. |

Once assignments are made, the finer details of the molecule's three-dimensional structure in solution can be inferred.

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing the ³J values between H4-H5 and H4-H3, chemists can deduce the preferred rotational conformations (rotamers) around the C3-C4 and C4-C5 bonds.

Chemical Shifts: Steric compression or anisotropic effects from the phenyl ring can cause protons to shift upfield or downfield from their expected values. For example, in certain conformations, protons on one side of the aliphatic chain might be shielded by the magnetic anisotropy of the phenyl ring, leading to an upfield shift (lower ppm value).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and elemental formula.

Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule radical cation would confirm the molecular weight. For C₁₂H₁₄O, the nominal mass is 174 amu. chemspider.com

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z to several decimal places, allowing for the determination of the exact molecular formula. The calculated monoisotopic mass of C₁₂H₁₄O is 174.1045 g/mol , which HRMS could confirm. chemspider.com

Fragmentation Pathways: The molecular ion is often unstable and breaks apart in predictable ways. For 4-Phenylhex-5-en-2-one, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond between C1 and C2, or C2 and C3. Cleavage of the C1-C2 bond would yield a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from C5 could be transferred to the carbonyl oxygen, followed by cleavage of the C3-C4 bond, leading to a neutral enol fragment and a charged alkene.

Benzylic Cleavage: Cleavage of the C3-C4 bond would generate a stable benzylic radical and a charged fragment. Alternatively, cleavage of the C-C bond within the hexene chain could lead to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenyl-containing fragment.

Isotopic Patterns: The relative abundance of the M+1 peak (due to the natural abundance of ¹³C) and the M+2 peak (due to ¹³C₂ and ¹⁸O) can further support the determined molecular formula. rsc.org For a molecule with 12 carbons, the expected intensity of the M+1 peak would be approximately 13.2% of the molecular ion peak.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: An FTIR spectrum of 4-Phenylhex-5-en-2-one would be expected to show characteristic absorption bands:

C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.

C=C Stretch (Alkene): A medium intensity peak around 1640 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak peaks in the 1600-1450 cm⁻¹ region.

=C-H Stretch (Alkene & Aromatic): Peaks just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

=C-H Bends (Out-of-plane): Strong bands in the 1000-650 cm⁻¹ region, which can indicate the substitution pattern on the phenyl ring and the terminal alkene.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, like C=C, often give strong Raman signals, while the polar C=O bond would be weaker. This technique would be particularly useful for confirming the alkene and aromatic ring vibrations.

X-ray Crystallography for Solid-State Structure Determination

Should 4-Phenylhex-5-en-2-one be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography could provide the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. It would yield exact bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice. This solid-state structure can then be compared to the conformational preferences deduced from NMR studies in solution.

Theoretical and Computational Chemistry of 4 Phenylhex 5 En 2 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, geometry, and reactivity of a molecule. For 4-Phenylhex-5-en-2-one, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 4-Phenylhex-5-en-2-one would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to calculate properties such as optimized geometry, electronic energy, and the distribution of electron density.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. While specific DFT studies on 4-Phenylhex-5-en-2-one are not readily found, such calculations are mentioned in broader studies focusing on reactions that produce this compound, often to explain observed regioselectivity. However, detailed tables of electronic properties specific to 4-Phenylhex-5-en-2-one are not provided in these contexts.

Ab Initio Methods for Energy and Geometry Optimization

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and potentially greater accuracy than DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to precisely calculate the ground-state energy and optimize the molecular geometry of 4-Phenylhex-5-en-2-one. These methods are computationally more intensive and are often used to benchmark results from less demanding methods like DFT. Currently, there is no specific published data from ab initio calculations for this molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.

Potential Energy Surface Mapping

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For a reaction involving 4-Phenylhex-5-en-2-one, mapping the PES would involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for a detailed understanding of the reaction pathway and the factors that control it. While the concept is fundamental, specific PES maps for reactions of 4-Phenylhex-5-en-2-one have not been published.

Prediction of Reactivity and Selectivity

By locating transition states and calculating their energies, computational models can predict the feasibility of different reaction pathways and explain observed selectivity (e.g., regioselectivity, stereoselectivity). For instance, in asymmetric reactions, quantum chemical calculations can help to understand how a chiral catalyst interacts with 4-Phenylhex-5-en-2-one to favor the formation of one enantiomer over another. While this compound is a product in some studied enantioselective reactions, detailed computational investigations into its own reactivity and selectivity are yet to be reported.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

For 4-Phenylhex-5-en-2-one, which possesses several rotatable bonds, conformational analysis would identify the various low-energy shapes (conformers) the molecule can adopt. This is typically done by systematically rotating bonds and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations would offer a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule explores different conformations, its flexibility, and how it might interact with other molecules, such as solvents or reactants. To date, no specific conformational analysis or molecular dynamics simulation studies have been published for 4-Phenylhex-5-en-2-one.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. Methodologies such as Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Time-Dependent Density Functional Theory (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectroscopy, allow for the simulation of spectra with a high degree of accuracy. faccts.demdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital computational tool for structure elucidation. nih.gov For 4-Phenylhex-5-en-2-one, theoretical calculations can estimate the chemical shifts for each unique proton and carbon atom. These predictions are based on the calculation of the magnetic shielding tensors of the nuclei, which are highly sensitive to the electronic environment of the atom.

Predicted ¹H NMR Chemical Shifts for 4-Phenylhex-5-en-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (CH₃-C=O) | 2.1 - 2.3 | Singlet | Protons on the methyl group adjacent to the carbonyl. |

| H3a, H3b (CH₂) | 2.6 - 2.8 | Multiplet | Diastereotopic protons adjacent to the chiral center. |

| H4 (CH) | 3.5 - 3.7 | Multiplet | Proton at the chiral center, coupled to adjacent CH₂ and CH. |

| H5 (=CH) | 5.9 - 6.2 | Multiplet | Vinylic proton, part of a complex splitting pattern. |

| H6a, H6b (=CH₂) | 5.0 - 5.3 | Multiplet | Diastereotopic vinylic protons. |

| Phenyl Protons | 7.1 - 7.4 | Multiplet | Aromatic protons of the phenyl group. |

Predicted ¹³C NMR Chemical Shifts for 4-Phenylhex-5-en-2-one

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C1 (CH₃) | 29 - 32 | Methyl carbon of the acetyl group. |

| C2 (C=O) | 207 - 210 | Carbonyl carbon. |

| C3 (CH₂) | 48 - 52 | Methylene (B1212753) carbon. |

| C4 (CH) | 45 - 49 | Chiral carbon attached to the phenyl group. |

| C5 (=CH) | 138 - 142 | Vinylic carbon. |

| C6 (=CH₂) | 115 - 118 | Terminal vinylic carbon. |

| Phenyl C (ipso) | 140 - 144 | Carbon of the phenyl ring attached to the main chain. |

| Phenyl C (o, m, p) | 126 - 129 | Aromatic carbons. |

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy predicts the vibrational frequencies of a molecule. semanticscholar.orgajchem-a.com These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For 4-Phenylhex-5-en-2-one, key predicted vibrational frequencies would include the C=O stretch of the ketone, the C=C stretches of the alkene and the phenyl ring, and various C-H stretches.

Predicted Key IR Vibrational Frequencies for 4-Phenylhex-5-en-2-one

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1730 | Strong |

| C=C Stretch (Alkene) | 1635 - 1655 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| =C-H Bend (Alkene) | 910 - 990 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions of a molecule, which are observed in UV-Vis spectroscopy. rsc.orgnih.gov For 4-Phenylhex-5-en-2-one, the presence of the phenyl ring and the α,β-unsaturated ketone moiety suggests the presence of π → π* and n → π* transitions. The extended conjugation involving the phenyl group and the double bond is expected to influence the absorption maxima.

Predicted UV-Vis Absorption for 4-Phenylhex-5-en-2-one

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 240 - 260 | High |

| n → π | 310 - 330 | Low |

Applications of 4 Phenylhex 5 En 2 One in Complex Molecule Synthesis

Applications in Materials Science and Polymer Chemistry

Formation of Functional Materials (e.g., Catalysts, Ligands)

While direct applications of 4-Phenylhex-5-en-2-one in the synthesis of functional materials are not extensively documented in dedicated studies, its chemical structure presents significant potential for the creation of complex molecules that can serve as catalysts or ligands. The presence of both a ketone carbonyl group and a terminal alkene allows for a variety of synthetic transformations, particularly in the realm of metal-catalyzed reactions and heterocyclic synthesis, to generate scaffolds suitable for coordination chemistry and catalysis.

One of the most promising hypothetical applications of derivatives of 4-Phenylhex-5-en-2-one is in the Pauson-Khand reaction. This reaction is a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgnih.gov For a molecule like 4-Phenylhex-5-en-2-one, if it were modified to contain an appropriately positioned alkyne group, it could undergo an intramolecular Pauson-Khand reaction. This would lead to the formation of a bicyclic ketone, a rigid and well-defined structure that is often a desirable feature in the backbone of a ligand.

The general scheme for an intramolecular Pauson-Khand reaction of a hypothetical derivative of 4-Phenylhex-5-en-2-one is depicted below:

Table 1: Hypothetical Intramolecular Pauson-Khand Reaction

| Reactant (Hypothetical) | Reaction | Product |

| An enyne derivative of 4-Phenylhex-5-en-2-one | Intramolecular [2+2+1] cycloaddition with CO | Bicyclic cyclopentenone |

This resulting bicyclic cyclopentenone could then be further functionalized. For instance, the ketone could be converted into a hydroxyl group and the double bond could be modified to introduce donor atoms like phosphorus or nitrogen, creating a chiral bidentate or tridentate ligand. Such ligands are highly valuable in asymmetric catalysis.

Another potential avenue for the use of 4-Phenylhex-5-en-2-one in functional material synthesis is in the construction of substituted pyridine (B92270) rings. Pyridines are a cornerstone of coordination chemistry, with a vast number of ligands being based on this heterocycle. The Hantzsch pyridine synthesis, a classic multi-component reaction, typically involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org While 4-Phenylhex-5-en-2-one is not a β-ketoester, its ketone functionality could potentially be exploited in modified pyridine syntheses.

For example, a plausible synthetic route could involve the reaction of 4-Phenylhex-5-en-2-one with an enamine and an ammonium (B1175870) source under oxidative conditions to construct a polysubstituted pyridine ring. The phenyl and vinyl groups of the original molecule would provide steric bulk and specific electronic properties to the resulting pyridine ligand.

Table 2: Hypothetical Pyridine Synthesis

| Reactants | Reaction Type | Potential Product |

| 4-Phenylhex-5-en-2-one, Enamine, Ammonium Source | Condensation/Cyclization/Oxidation | Polysubstituted Pyridine |

The resulting substituted pyridine could then be used as a ligand for various transition metals, leading to the formation of catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern derived from 4-Phenylhex-5-en-2-one could influence the solubility, stability, and catalytic activity of the resulting metal complexes.

While these applications are based on the known reactivity of the functional groups present in 4-Phenylhex-5-en-2-one rather than on specific reported examples, they highlight the untapped potential of this compound as a building block in the synthesis of novel functional materials. Further research into the reactivity of 4-Phenylhex-5-en-2-one could unveil its utility in creating sophisticated molecular architectures for catalysis and materials science.

Advanced Analytical Techniques for Detection and Quantification in Chemical Systems

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-Phenylhex-5-en-2-one, offering high resolution and sensitivity for both qualitative and quantitative assessments. The versatility of HPLC allows for its application in purity testing, the separation of the target compound from byproducts and impurities, and the isolation of specific isomers.

A common approach for the analysis of similar phenyl-containing ketones, such as the structural isomer 5-Phenylhex-4-en-2-one, involves reverse-phase (RP) HPLC. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For 5-Phenylhex-4-en-2-one, a successful separation has been achieved using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The latter is often preferred for its compatibility with mass spectrometry detectors. sielc.com This methodology is scalable and can be adapted for the preparative separation of impurities. sielc.com

The selection of the stationary phase is critical for achieving optimal separation. Phenyl-Hexyl columns, for instance, offer unique selectivity due to the interaction of the analyte's aromatic ring with the stationary phase. This can be particularly advantageous for separating aromatic compounds like 4-Phenylhex-5-en-2-one from complex mixtures.

Table 1: Illustrative HPLC Parameters for the Analysis of a Structurally Similar Compound (5-Phenylhex-4-en-2-one) sielc.com

| Parameter | Condition |

| Stationary Phase | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Notes | For MS compatibility, formic acid should replace phosphoric acid. |

As 4-Phenylhex-5-en-2-one possesses a chiral center at the fourth carbon atom, it can exist as a pair of enantiomers. These stereoisomers may exhibit different biological activities, making their separation and quantification crucial, particularly in pharmaceutical and biological contexts. Chiral HPLC is the premier technique for determining the enantiomeric excess (ee) of a chiral compound. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.gov The "three-point interaction" model is a fundamental concept in chiral recognition, where a stable diastereomeric complex is formed between the analyte and the CSP through at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance).

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives) being among the most widely used and versatile. nih.gov The choice of CSP and mobile phase is critical and often determined empirically. Both normal-phase (e.g., hexane/isopropanol) and reverse-phase conditions can be employed for chiral separations. The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Preparative HPLC is an essential tool for isolating and purifying 4-Phenylhex-5-en-2-one from a reaction mixture or a natural extract on a larger scale than analytical HPLC. The principles are the same, but preparative systems use larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. lcms.cz

The primary goal of preparative HPLC is to obtain a sufficient quantity of the pure compound for further research, such as structural elucidation by NMR or for use as a reference standard. The process often begins with the development of an optimized analytical method, which is then scaled up to a preparative scale. This involves adjusting the column dimensions, flow rate, and sample concentration while maintaining the desired separation. lcms.cz

Fraction collection is a key feature of preparative HPLC, where the eluent corresponding to the peak of the target compound is collected. The purity of the collected fractions is typically verified by re-analyzing a small portion using analytical HPLC. lcms.cz

Table 2: General Workflow for Preparative HPLC Isolation

| Step | Description |

| 1. Analytical Method Development | An efficient analytical separation is developed on a small-scale column. |

| 2. Method Scale-Up | The analytical method is scaled to a larger preparative column, adjusting flow rate and sample load. |

| 3. Sample Loading | The crude sample mixture is dissolved in a suitable solvent and injected onto the preparative column. |

| 4. Elution and Fraction Collection | The mobile phase carries the sample through the column, and the separated components are collected in fractions as they elute. |

| 5. Purity Analysis | The purity of the collected fractions containing the target compound is assessed using analytical HPLC. |

| 6. Solvent Removal | The solvent is removed from the purified fraction to yield the isolated compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like 4-Phenylhex-5-en-2-one.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase within the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification by comparison to spectral libraries.

GC-MS is particularly useful for analyzing 4-Phenylhex-5-en-2-one in complex mixtures, such as reaction products or environmental samples. The high sensitivity of the technique allows for the detection of trace amounts of the compound and any related impurities. For instance, the mass spectrum of a structurally related compound, (2E)-4,5-Epoxy-1-phenylhex-2-en-1-one, is available in spectral databases, indicating the suitability of GC-MS for the analysis of this class of compounds.

Development of New Analytical Methodologies for Complex Matrices

The analysis of 4-Phenylhex-5-en-2-one in complex matrices, such as biological fluids, environmental samples, or food products, presents significant challenges due to the presence of interfering substances. These matrix effects can suppress or enhance the analytical signal, leading to inaccurate quantification. Consequently, there is an ongoing need for the development of new and improved analytical methodologies.

Key goals in the development of new methods include enhancing sensitivity and selectivity, reducing sample preparation time, and minimizing matrix effects. This often involves the exploration of advanced sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte of interest and remove interfering components prior to instrumental analysis.

Furthermore, the coupling of chromatographic techniques with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can provide enhanced specificity and the ability to identify unknown metabolites or degradation products of 4-Phenylhex-5-en-2-one. The development of such robust and validated analytical methods is crucial for a comprehensive understanding of the compound's behavior and fate in various chemical and biological systems.

Conclusion and Future Research Directions

Summary of Key Achievements and Insights

Research into γ,δ-unsaturated ketones has provided a foundational understanding of their synthesis and reactivity, which can be extended to 4-Phenylhex-5-en-2-one. The primary achievement in this area is the establishment of synthetic routes that allow access to this molecular scaffold.

Established Synthetic Access : The presence of 4-Phenylhex-5-en-2-one as a product in chemical databases and reaction pathways confirms that methods for its synthesis have been realized. These routes likely leverage classical C-C bond-forming reactions, such as the Carroll rearrangement or allylation of phenyl-substituted ketone enolates.

Understanding of Fundamental Reactivity : The core structure of 4-Phenylhex-5-en-2-one contains two key reactive sites: the carbonyl group and the carbon-carbon double bond. General organic chemistry principles provide insight into its expected behavior. The ketone can undergo nucleophilic addition and enolate formation, while the alkene is susceptible to electrophilic addition and transition-metal-catalyzed transformations.

Context within Broader Chemical Class : Insights from related γ,δ-unsaturated ketones suggest that the interaction between the distal alkene and ketone moieties is a key feature. Research on analogous systems has shown that these compounds can serve as precursors for intramolecular reactions to form cyclic structures.

A summary of key reaction types applicable to this class of compounds is presented below.

| Reaction Type | Functional Group Involved | Potential Product Class |

| Nucleophilic Addition | Ketone (C=O) | Secondary Alcohols |

| Enolate Alkylation/Acylation | α-Carbon to Ketone | Substituted Ketones |

| Electrophilic Addition | Alkene (C=C) | Halohydrins, Dihaloalkanes |

| Hydroboration-Oxidation | Alkene (C=C) | Primary Alcohols |

| Intramolecular Ene Reaction | Alkene and Enol form | Cyclopentanols |

Unexplored Reactivity and Transformations

The full reactive potential of 4-Phenylhex-5-en-2-one remains largely untapped. Several areas of its reactivity are prime for exploration, particularly those that take advantage of the interplay between its functional groups.

Asymmetric Transformations : The chiral center at the C4 position makes this molecule an excellent substrate for studying diastereoselective reactions. For instance, reduction of the ketone or epoxidation of the alkene could proceed with high levels of substrate-controlled stereoselectivity. To date, enantioselective syntheses and transformations of this specific molecule are not widely reported, representing a significant gap.

Intramolecular Cyclizations : The distance between the ketone and the terminal alkene is ideal for intramolecular cyclization reactions. The Conia-ene reaction, a thermally or acid-catalyzed cyclization of γ,δ-unsaturated ketones, could potentially yield substituted cyclopentane (B165970) derivatives. Photochemical pathways, such as the oxa-di-π-methane rearrangement, are also known for β,γ-unsaturated ketones and could be investigated for this γ,δ-system to access complex, strained ring systems.

Metal-Catalyzed Reactions : The terminal vinyl group is a versatile handle for a wide array of transition-metal-catalyzed reactions. Processes such as hydroformylation, hydroamination, or cross-coupling reactions could be used to elaborate the structure. Furthermore, directing-group strategies, where the ketone oxygen coordinates to a metal center to direct a C-H activation or functionalization at a specific site, are completely unexplored for this substrate.

Potential for Novel Synthetic Strategy Development

The structure of 4-Phenylhex-5-en-2-one makes it an attractive building block for the synthesis of more complex molecular architectures, particularly those containing five- or six-membered rings.

Domino and Cascade Reactions : This molecule is an ideal starting point for designing domino reaction sequences. For example, a conjugate addition to the vinyl group (if activated by a catalyst) could be followed by an intramolecular aldol (B89426) condensation, leading to the rapid construction of functionalized cyclohexanone (B45756) rings. Such one-pot, multi-reaction sequences are highly desirable for improving synthetic efficiency.

Precursor to Heterocyclic Compounds : The 1,5-relationship between the ketone and the terminal carbon of the alkene could be exploited for the synthesis of heterocycles. A Paal-Knorr type synthesis following oxidation of the alkene, or a reductive amination followed by intramolecular hydroamination, could provide access to substituted furans, pyrroles, or piperidines.

Platform for Asymmetric Catalysis Development : The development of a robust enantioselective synthesis of 4-Phenylhex-5-en-2-one would open the door to its use in developing and testing new asymmetric catalytic methods. The molecule could serve as a benchmark substrate for new catalysts designed to perform diastereoselective reactions on the ketone or alkene, guided by the existing stereocenter.

Emerging Areas in Computational and Mechanistic Studies

Computational chemistry offers a powerful lens through which to investigate the reactivity and properties of 4-Phenylhex-5-en-2-one without the need for extensive laboratory work, guiding future experimental design.